m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl-
Overview
Description
m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of two sulfonamide groups attached to a benzene ring, along with an amino group and a chlorine atom. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other chemical entities.
Preparation Methods
The synthesis of m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-6-chlorobenzene-1,3-disulfonamide.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile, along with catalysts such as palladium on carbon.
Synthetic Routes: One common synthetic route involves the chlorination of 4-amino-1,3-benzenedisulfonamide followed by methylation using dimethyl sulfate or methyl iodide under controlled conditions.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound has potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
m-Benzenedisulfonamide, 4-amino-6-chloro-N,N’-dimethyl- can be compared with other similar compounds, such as:
4-Amino-6-chlorobenzene-1,3-disulfonamide: This compound shares a similar core structure but lacks the N,N’-dimethyl groups, which may affect its reactivity and biological activity.
4-Amino-6-chloro-1,3-benzenedisulfonamide: Another closely related compound, differing in the position of substituents on the benzene ring, which can influence its chemical properties and applications.
Biological Activity
m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- (commonly referred to as 4-amino-6-chloro-m-benzenedisulfonamide) is a sulfonamide compound with significant biological activity. This article explores its pharmacological properties, metabolic pathways, and relevant case studies that highlight its effects and applications in medicine.
- Molecular Formula : C₈H₁₀ClN₃O₄S₂
- Molecular Weight : 303.76 g/mol
- IUPAC Name : 4-amino-6-chloro-N,N'-dimethyl-benzenesulfonamide
This compound is characterized by a sulfonamide functional group, which is known for its antibacterial properties. It is often used as a metabolite of hydrochlorothiazide, a thiazide diuretic commonly prescribed for hypertension and edema.
Metabolism and Pharmacokinetics
4-Amino-6-chloro-m-benzenedisulfonamide is primarily studied as a metabolite of hydrochlorothiazide. Research indicates that:
- Binding to Erythrocytes : The concentration of the metabolite in erythrocytes is significantly higher than in plasma, suggesting a strong affinity for red blood cells. This was demonstrated in a study where the binding characteristics were analyzed using Scatchard plots, indicating nonlinear binding behavior .
- Degradation Pathways : The compound undergoes hydrolytic degradation and can form various metabolites under different pH conditions. At lower pH levels, it becomes cationic due to protonation of the aniline group .
Case Study 1: Clinical Observations
In a clinical study involving patients treated with hydrochlorothiazide, the formation of 2-amino-4-chloro-m-benzenedisulfonamide (ACBS) was monitored. The study reported that ACBS levels were notably higher in erythrocytes compared to plasma, indicating potential implications for drug efficacy and safety .
Case Study 2: Environmental Persistence
Research has shown that sulfonamides like 4-amino-6-chloro-m-benzenedisulfonamide are persistent in the environment after being excreted from treated animals. These compounds can remain active in manure and may be reactivated through microbial processes during storage . This raises concerns regarding their environmental impact and potential effects on microbial communities.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
4-amino-6-chloro-1-N,3-N-dimethylbenzene-1,3-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O4S2/c1-11-17(13,14)7-4-8(18(15,16)12-2)6(10)3-5(7)9/h3-4,11-12H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETUDWYVNUKHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1N)Cl)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145460 | |
Record name | m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-12-9 | |
Record name | 4-Amino-6-chloro-N1,N3-dimethyl-1,3-benzenedisulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Benzenedisulfonamide, 4-amino-6-chloro-N,N'-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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